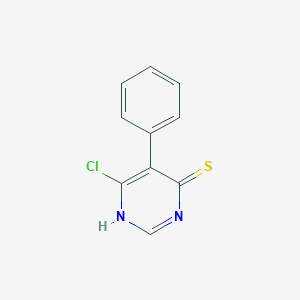
6-Chloro-5-phenylpyrimidine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-phenylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 5th position, and a thione group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-phenylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-5-phenylpyrimidine-4-amine with sulfur or a sulfur-containing reagent to introduce the thione group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-phenylpyrimidine-4(1H)-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or other reduced forms of the compound.
Scientific Research Applications
6-Chloro-5-phenylpyrimidine-4(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-phenylpyrimidine-4(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyrimidine-4(1H)-thione: Lacks the chlorine atom at the 6th position.
6-Chloro-4(1H)-pyrimidinethione: Lacks the phenyl group at the 5th position.
6-Chloro-5-phenylpyrimidine: Lacks the thione group at the 4th position.
Uniqueness
6-Chloro-5-phenylpyrimidine-4(1H)-thione is unique due to the combination of the chlorine atom, phenyl group, and thione group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H7ClN2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
6-chloro-5-phenyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H7ClN2S/c11-9-8(10(14)13-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI Key |
VNGJHSQCSYMHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=NC2=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















